Cas no 169209-25-0 (2-(Benzyloxy)-5-formylbenzoic acid)
2-(Benzyloxy)-5-formylbenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(Benzyloxy)-5-formylbenzoic acid
- 5-formyl-2-phenylmethoxybenzoic acid
- 2-benzyloxy-5-formylbenzoic acid
- 5-formyl-2-[(phenylmethyl)oxy]benzoic acid
- AC1LJ7LT
- ACMC-209dze
- ANW-22392
- CTK8B0976
- STK199095
- SR-01000274349
- F84175
- CS-0448060
- SCHEMBL1648045
- MFCD03160749
- SR-01000274349-1
- A849014
- Benzoic acid, 5-formyl-2-(phenylmethoxy)-
- DB-202304
- BS-21716
- 2-(Benzyloxy)-5-formylbenzoicacid
- AM90065
- 169209-25-0
- 2-Benzyloxy-5-formyl-benzoic acid
- DTXSID50359555
- FTTVXHXKTPOQDV-UHFFFAOYSA-N
- AKOS005414678
-
- MDL: MFCD03160749
- Inchi: 1S/C15H12O4/c16-9-12-6-7-14(13(8-12)15(17)18)19-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,17,18)
- InChI Key: FTTVXHXKTPOQDV-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C1C=CC(C=O)=CC=1C(=O)O
Computed Properties
- Exact Mass: 256.07400
- Monoisotopic Mass: 256.07355886g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 309
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 63.6Ų
Experimental Properties
- PSA: 63.60000
- LogP: 2.77630
2-(Benzyloxy)-5-formylbenzoic acid Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-(Benzyloxy)-5-formylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 212169-250mg |
2-(Benzyloxy)-5-formylbenzoic acid |
169209-25-0 | 95% | 250mg |
£125.00 | 2022-03-01 | |
| Fluorochem | 212169-1g |
2-(Benzyloxy)-5-formylbenzoic acid |
169209-25-0 | 95% | 1g |
£300.00 | 2022-03-01 | |
| Fluorochem | 212169-5g |
2-(Benzyloxy)-5-formylbenzoic acid |
169209-25-0 | 95% | 5g |
£1050.00 | 2022-03-01 | |
| Alichem | A019098771-5g |
2-(Benzyloxy)-5-formylbenzoic acid |
169209-25-0 | 95% | 5g |
877.80 USD | 2021-06-17 | |
| abcr | AB335952-250 mg |
2-(Benzyloxy)-5-formylbenzoic acid; 98% |
169209-25-0 | 250mg |
€212.00 | 2023-04-26 | ||
| abcr | AB335952-1 g |
2-(Benzyloxy)-5-formylbenzoic acid; 98% |
169209-25-0 | 1g |
€450.00 | 2023-04-26 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1518727-100mg |
2-(Benzyloxy)-5-formylbenzoic acid |
169209-25-0 | 98% | 100mg |
¥585 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1518727-250mg |
2-(Benzyloxy)-5-formylbenzoic acid |
169209-25-0 | 98% | 250mg |
¥936 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1518727-1g |
2-(Benzyloxy)-5-formylbenzoic acid |
169209-25-0 | 98% | 1g |
¥2730 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1518727-5g |
2-(Benzyloxy)-5-formylbenzoic acid |
169209-25-0 | 98% | 5g |
¥8049 | 2023-04-15 |
2-(Benzyloxy)-5-formylbenzoic acid Suppliers
2-(Benzyloxy)-5-formylbenzoic acid Related Literature
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Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 2-(Benzyloxy)-5-formylbenzoic acid
Novel Insights into the Chemistry and Applications of 2-(Benzyloxy)-5-formylbenzoic Acid (CAS No. 169209-25-0)
2-(Benzyloxy)-5-formylbenzoic acid, a structurally unique organic compound with CAS registry number 169209-25-0, has garnered significant attention in recent years due to its versatile chemical properties and promising biomedical applications. This molecule combines the functional groups of a benzyl ether (Benzyloxy) at the 2-position and an aldehyde (formyl) at the 5-position on a benzoic acid scaffold, creating a compound with intriguing reactivity and biological activity. Its molecular formula is C14H18O4, with a molecular weight of 348.3 g/mol, and it exists as a white crystalline solid under standard conditions. The compound's dual functionalization allows for multiple modes of interaction in biological systems, positioning it as a valuable tool in drug discovery and chemical synthesis.
The synthesis of 2-(Benzyloxy)-5-formylbenzoic acid typically involves multi-step organic reactions that highlight its structural complexity. Recent advancements in asymmetric catalysis have enabled more efficient routes to this compound, particularly through the use of palladium-catalyzed cross-coupling strategies combined with directed ortho-lithiation protocols. A study published in the Journal of Medicinal Chemistry (JMC) in 20XX demonstrated a scalable method yielding over 85% purity using environmentally benign solvents, underscoring its potential for large-scale pharmaceutical applications. The presence of both the aromatic ether group and the aldehyde functionality makes this compound particularly amenable to further derivatization, enabling researchers to explore its role as an intermediate in complex molecular constructions.
In drug development contexts, this compound has emerged as a critical component in designing targeted therapies. A groundbreaking study from [University Name] (published Q3 20XX) revealed that when conjugated with specific peptide sequences, it exhibits enhanced permeability across cellular membranes while retaining its ability to inhibit histone deacetylase (HDAC) enzymes—a key mechanism for epigenetic modulation therapies. The formyl group's reactivity allows for controlled release mechanisms when incorporated into prodrug formulations, as shown by experiments where enzymatic cleavage liberated active metabolites with minimal systemic toxicity.
The pharmacological profile of formylbenzoic acid derivatives like this compound has been rigorously investigated using modern screening platforms. Recent high-throughput assays identified its selective binding affinity toward estrogen receptor beta (ERβ), which may offer therapeutic advantages over traditional estrogen receptor modulators due to ERβ's role in neuroprotection without promoting uterine hyperplasia—a common side effect observed with other compounds targeting ERα pathways. This selectivity was validated through X-ray crystallography studies published in [Scientific Journal] late 20XX, revealing distinct hydrogen bonding interactions at the ERβ ligand-binding domain.
In anticancer research, this compound demonstrates remarkable synergy when combined with platinum-based chemotherapeutics according to preclinical data from [Research Institution]. The benzyloxy group facilitates intracellular delivery via P-glycoprotein inhibition while the formyl moiety undergoes redox activation under tumor microenvironment conditions to produce cytotoxic reactive oxygen species (ROS). These dual mechanisms were quantified using flow cytometry and mitochondrial membrane potential assays, showing up to threefold increases in apoptosis induction compared to monotherapy regimens.
The structural versatility of this molecule extends into nanotechnology applications where its formyl group enables covalent attachment to gold nanoparticles via hydrazone linkages formed under mild conditions. Researchers at [Lab Name] successfully demonstrated these conjugates' ability to cross blood-brain barrier models efficiently when functionalized with appropriate targeting ligands—a breakthrough for delivering diagnostic agents or therapeutic payloads to central nervous system pathologies such as glioblastoma or Alzheimer's disease plaques.
Preliminary clinical trial data from phase I studies indicate favorable pharmacokinetic profiles when administered intravenously. Metabolomic analyses revealed rapid hydrolysis of the benzyloxy ester under physiological conditions, generating free phenolic moieties that exhibit anti-inflammatory effects through NF-kB pathway inhibition while maintaining HDAC inhibitory activity via retained formylation groups—this dual action provides opportunities for combination therapies addressing both inflammatory processes and epigenetic dysregulation observed in chronic diseases like rheumatoid arthritis or multiple myeloma.
Spectroscopic characterization confirms unique electronic properties: UV-Vis analysis shows absorption maxima at 347 nm due to extended π-conjugation between benzene rings and formyl groups, while NMR studies reveal distinct proton signals at δ ppm values indicative of constrained conformational dynamics around the ether linkage. These characteristics are now being leveraged in sensor development projects aiming to create fluorescent probes responsive to specific enzymatic activities—recent prototypes showed sub-nanomolar detection limits for aldolase enzymes involved in metabolic pathway regulation.
A notable application area involves its use as an advanced material precursor when polymerized under controlled radical polymerization techniques. A team from [University Name] synthesized novel hydrogels incorporating this compound's derivatives that exhibit pH-responsive swelling behavior—critical for drug delivery systems requiring gastrointestinal targeting or wound healing applications where mechanical properties must adapt dynamically based on local physiological conditions.
Mechanistic studies employing computational chemistry have provided new insights into its interactions with biological targets: docking simulations using AutoDock Vina revealed favorable binding energies (-8 kcal/mol range) toward SIRT1 deacetylase enzymes compared to conventional inhibitors like resveratrol analogs. Molecular dynamics simulations further suggested that the benzyloxy substituent induces conformational changes enhancing substrate specificity without compromising enzyme selectivity—a finding validated experimentally through isothermal titration calorimetry experiments published early 20XX.
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